molecular formula C15H23BN2O4 B2604668 2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester CAS No. 1822308-27-9

2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester

Cat. No. B2604668
CAS RN: 1822308-27-9
M. Wt: 306.17
InChI Key: NWAMCEWEIFZABT-UHFFFAOYSA-N
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Description

This compound is a type of organoboron compound, which is widely used in the Suzuki–Miyaura cross-coupling reaction . It has a relatively stable structure and is generally environmentally benign . The compound’s IUPAC name is tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinylcarbamate .


Synthesis Analysis

The synthesis of this compound can be achieved through the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The synthesis process is generally mild and functional group tolerant .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a boronic acid pinacol ester group and a tert-butoxycarbonyl (Boc) group . The molecular formula is C15H24BN3O4 .


Chemical Reactions Analysis

As an organoboron compound, this compound can participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring its organic group to a palladium catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.18 . It is a solid at room temperature and should be stored in a refrigerated environment .

Scientific Research Applications

Mechanism of Action

Action Environment

The action of 2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment. Furthermore, the stability of the compound may be influenced by storage conditions, with refrigeration recommended for optimal stability .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also be harmful if inhaled, comes into contact with skin, or if swallowed .

Future Directions

Boron-containing compounds like this one have been gaining interest in medicinal chemistry due to their unique properties and potential applications . Future research could focus on further understanding the reactivity of these compounds and exploring their potential uses in drug design and synthesis .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-13(2,3)20-12(19)11-17-8-10(9-18-11)16-21-14(4,5)15(6,7)22-16/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAMCEWEIFZABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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